5-Bromo-6,7-dihydroxy-2H-1-benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-6,7-dihydroxy-2H-1-benzopyran-2-one: is a chemical compound belonging to the class of coumarins, which are oxygen-containing heterocycles Coumarins are known for their diverse biological and pharmacological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6,7-dihydroxy-2H-1-benzopyran-2-one typically involves the bromination of 6,7-dihydroxy-2H-1-benzopyran-2-one. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Amino or thio derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-6,7-dihydroxy-2H-1-benzopyran-2-one is used as a building block in organic synthesis, particularly in the synthesis of more complex coumarin derivatives. These derivatives are often explored for their potential biological activities .
Biology: In biological research, this compound is studied for its antioxidant properties. It has been shown to scavenge free radicals and protect cells from oxidative stress .
Medicine: The compound exhibits potential therapeutic properties, including anti-inflammatory and anticancer activities. It is being investigated for its ability to inhibit certain enzymes and pathways involved in disease progression .
Industry: In the industrial sector, this compound is used in the formulation of dyes and pigments due to its chromophoric properties .
Wirkmechanismus
The mechanism of action of 5-Bromo-6,7-dihydroxy-2H-1-benzopyran-2-one involves its interaction with various molecular targets. It can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. Additionally, it can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .
Vergleich Mit ähnlichen Verbindungen
6,7-Dihydroxy-2H-1-benzopyran-2-one: Lacks the bromine atom, making it less reactive in substitution reactions.
5,7-Dihydroxy-4-methylcoumarin: Contains a methyl group instead of a bromine atom, altering its chemical reactivity and biological activity.
7-Methoxycoumarin: Contains a methoxy group, which affects its solubility and interaction with biological targets.
Uniqueness: 5-Bromo-6,7-dihydroxy-2H-1-benzopyran-2-one is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and potentially increases its biological activity compared to its non-brominated counterparts .
Eigenschaften
CAS-Nummer |
143213-06-3 |
---|---|
Molekularformel |
C9H5BrO4 |
Molekulargewicht |
257.04 g/mol |
IUPAC-Name |
5-bromo-6,7-dihydroxychromen-2-one |
InChI |
InChI=1S/C9H5BrO4/c10-8-4-1-2-7(12)14-6(4)3-5(11)9(8)13/h1-3,11,13H |
InChI-Schlüssel |
VJVJLBHJHXVBIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)OC2=C1C(=C(C(=C2)O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.